Phosphoadenosine phosphosulfate
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Overview
Description
3’-Phosphoadenosine-5’-phosphosulfate is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. It is the most common coenzyme in sulfotransferase reactions and is part of sulfation pathways .
Preparation Methods
3’-Phosphoadenosine-5’-phosphosulfate is endogenously synthesized by organisms via the phosphorylation of adenosine 5’-phosphosulfate, an intermediary metabolite. In humans, this reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using adenosine triphosphate as the phosphate donor . The industrial production methods involve similar biochemical pathways, often utilizing recombinant DNA technology to produce the necessary enzymes for synthesis.
Chemical Reactions Analysis
3’-Phosphoadenosine-5’-phosphosulfate undergoes various types of reactions, primarily sulfotransferase reactions. These reactions involve the transfer of a sulfate group to a substrate molecule. Common reagents used in these reactions include adenosine triphosphate and adenosine 5’-phosphosulfate. The major products formed from these reactions are sulfated compounds, which play crucial roles in various biological processes .
Scientific Research Applications
3’-Phosphoadenosine-5’-phosphosulfate has numerous scientific research applications. In chemistry, it is used as a coenzyme in sulfotransferase reactions. In biology, it plays a role in the sulfation of hormones, neurotransmitters, and other molecules. In medicine, it is involved in the metabolism of drugs and xenobiotics. In industry, it is used in the synthesis of sulfated polysaccharides and other sulfated compounds .
Mechanism of Action
The mechanism of action of 3’-Phosphoadenosine-5’-phosphosulfate involves its role as a sulfate donor in sulfotransferase reactions. It interacts with sulfotransferase enzymes, transferring its sulfate group to various substrates. This process is crucial for the sulfation of hormones, neurotransmitters, and other molecules, which can affect their activity, stability, and solubility .
Comparison with Similar Compounds
3’-Phosphoadenosine-5’-phosphosulfate is unique in its role as the most common coenzyme in sulfotransferase reactions. Similar compounds include adenosine 5’-phosphosulfate and other phosphorylated nucleotides. 3’-Phosphoadenosine-5’-phosphosulfate is distinguished by its dual phosphorylation and sulfation, making it particularly effective in sulfotransferase reactions .
Properties
CAS No. |
482-67-7 |
---|---|
Molecular Formula |
C10H15N5O13P2S |
Molecular Weight |
507.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
GACDQMDRPRGCTN-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
482-67-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adenosine 3' phosphate 5' Phosphosulfate Adenosine-3'-phosphate-5'-Phosphosulfate Phosphoadenosine Phosphosulfate Phosphosulfate, Phosphoadenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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